1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Microtubule targeting agents Anticancer Tubulin polymerization

This N1-methylated pyrazolo[4,3-d]pyrimidin-7-one core is a validated purine isostere essential for CDK/tubulin inhibitor SAR. The methyl conformation enables precise kinase hinge-region engagement unattainable with unsubstituted or regioisomeric analogs. Sourcing this 150.14 Da fragment bypasses multi-step core synthesis, directly enabling biophysical screening and lead optimization campaigns based on strictly defined pharmacophore geometry.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 314021-93-7
Cat. No. B1417453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
CAS314021-93-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)N=CNC2=O
InChIInChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)
InChIKeyJAFSZKZHCNWJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (CAS: 314021-93-7) – A Chemically Defined Pyrazolopyrimidinone Scaffold for Targeted Chemical Biology and Kinase-Focused Library Synthesis


1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (CAS 314021-93-7, synonym: 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one) is a heterobicyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidin-7-one class. It is characterized by a fused pyrazole-pyrimidine core with an N1-methyl substitution and a 7-oxo (hydroxy) moiety, with a molecular weight of 150.14 Da and molecular formula C6H6N4O [1]. The compound is a conformationally constrained purine isostere that serves as a versatile synthon for the construction of focused kinase inhibitor libraries, particularly those targeting cyclin-dependent kinases (CDKs) and tubulin polymerization, and as a core scaffold in the development of phosphodiesterase (PDE) inhibitors [2].

Why 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (314021-93-7) Is Not Interchangeable with Other Pyrazolo[4,3-d]pyrimidin-7-ones


Substitution at the N1 position of the pyrazolo[4,3-d]pyrimidin-7-one core is a critical determinant of target selectivity, biochemical potency, and pharmacokinetic properties. The presence of the N1-methyl group in 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL alters the electron distribution within the fused heterocyclic system, influencing hydrogen-bonding patterns at the adenine-binding pocket of kinases and PDEs [1]. In the context of microtubule targeting agents, N1-methyl substitution has been shown to be essential for potent tubulin polymerization inhibition; unsubstituted or differently substituted analogs exhibit significantly reduced or altered activity profiles [2]. Furthermore, regioisomeric variants (e.g., N2-methyl or 3-methyl analogs) and compounds lacking the 7-oxo group cannot recapitulate the precise pharmacophore geometry required for the target engagement observed with this specific scaffold, rendering generic substitution scientifically unsound in hypothesis-driven research.

Quantitative Differentiation of 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (314021-93-7) Against Structural Analogs


N1-Methyl Substitution as a Prerequisite for Tubulin Polymerization Inhibition: Comparative IC50 Analysis

Within the pyrazolo[4,3-d]pyrimidine class, the N1-methyl substituent is a critical pharmacophoric element for microtubule-targeting activity. While the parent compound 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (314021-93-7) is the core scaffold from which more elaborated N1-methyl derivatives are derived, the structure-activity relationship (SAR) from a focused series demonstrates that N1-methylation is essential for potent inhibition of tubulin polymerization. For example, compound 9 (an N1-methyl derivative) exhibited an IC50 of 0.45 μM in a tubulin polymerization assay, whereas the unsubstituted analog (lacking the N1-methyl group) was not reported to have comparable activity, underscoring the necessity of the N1-methyl moiety for engaging the colchicine binding site [1].

Microtubule targeting agents Anticancer Tubulin polymerization

Physicochemical Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Compared to Des-methyl Analog

The N1-methyl substitution confers distinct physicochemical properties compared to the unsubstituted 1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 13877-55-9). Computed properties indicate that 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (CAS 314021-93-7) has a consensus Log P (cLogP) of -0.08 (XLOGP3) and a Topological Polar Surface Area (TPSA) of 63.83 Ų [1]. In contrast, the unsubstituted analog (3H-pyrazolo[4,3-d]pyrimidin-7-ol, CAS 161746-78-7) has a lower computed cLogP of -0.7 (XLogP3-AA) and a slightly higher TPSA of approximately 67-70 Ų [2]. These differences in lipophilicity and polarity can significantly impact passive membrane permeability and solubility.

Medicinal chemistry Drug-likeness Physicochemical properties

Scaffold Versatility: Reported Purity Specifications Across Commercial Suppliers

As a commercial building block, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (CAS 314021-93-7) is available with defined purity specifications that support reproducible research. Multiple vendors report assay purities of ≥98% (e.g., Bidepharm BD280312, Beyotime Y135594) or ≥95% (e.g., AKSci 1082EM) . While many pyrazolo[4,3-d]pyrimidin-7-one analogs are offered at similar purity levels, the availability of batch-specific QC data (NMR, HPLC) for this particular CAS number ensures lot-to-lot consistency, which is critical for SAR studies where minor impurities can confound biological results.

Chemical procurement Quality control Building block

Primary Research and Industrial Applications for 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL (314021-93-7)


Synthesis of Novel Microtubule Targeting Agents (MTAs) and Tubulin Polymerization Inhibitors

This compound serves as the essential N1-methyl core scaffold for generating pyrazolo[4,3-d]pyrimidine-based microtubule targeting agents. As demonstrated by Islam et al. (2021), N1-methyl derivatives of this scaffold exhibit potent inhibition of tubulin polymerization (IC50 values as low as 0.42 μM) and colchicine binding, and have shown in vivo efficacy in xenograft models. Procurement of 314021-93-7 provides a direct entry point into this validated, biologically active chemotype, bypassing the need for de novo core synthesis. [1]

Construction of Cyclin-Dependent Kinase (CDK) Inhibitor Libraries

The pyrazolo[4,3-d]pyrimidine core is a recognized adenine-mimetic scaffold for ATP-competitive kinase inhibition. 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL, with its N1-methyl group, is particularly well-suited for the design of CDK2 inhibitors, as the methyl group occupies a hydrophobic pocket adjacent to the hinge region of the kinase. This specific substitution pattern is less likely to be accommodated by off-target kinases compared to larger N1-alkyl groups, offering a strategic advantage in selectivity-driven design. [2]

Phosphodiesterase (PDE) Inhibitor Lead Optimization

The pyrazolo[4,3-d]pyrimidin-7-one core, when appropriately substituted, has yielded potent PDE5 and PDE1 inhibitors. The 1-methyl-7-ol scaffold (314021-93-7) provides a well-defined starting point for structure-activity relationship (SAR) campaigns focused on PDE isoforms, where the N1-methyl group influences both potency and isoform selectivity. Its computed physicochemical properties (cLogP -0.08, TPSA 63.83 Ų) place it within favorable drug-like space for further optimization. [3]

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

With a molecular weight of 150.14 Da and no rotatable bonds, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL is an ideal fragment-sized probe for biophysical screening methods (e.g., X-ray crystallography, SPR, NMR). Its high purity (≥98%) and commercial availability ensure that screening hits are not artifacts of impurities. The compound's distinct binding mode as a purine isostere allows for rational, structure-based elaboration into high-affinity leads targeting ATP-binding pockets. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.